molecular formula C6H4BBrClFO2 B8175883 (5-Bromo-2-chloro-4-fluorophenyl)boronic acid

(5-Bromo-2-chloro-4-fluorophenyl)boronic acid

Cat. No.: B8175883
M. Wt: 253.26 g/mol
InChI Key: LKEINSMGDMMKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-2-chloro-4-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of boronic acid functional groups attached to a phenyl ring substituted with bromine, chlorine, and fluorine atoms. It is widely used in various chemical reactions, particularly in cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-chloro-4-fluorophenyl)boronic acid typically involves the reaction of 2-bromo-4-chloro-1-fluorobenzene with triisopropyl borate under inert conditions. The process begins by dissolving 2-bromo-4-chloro-1-fluorobenzene in anhydrous ether and cooling the solution to -70°C. A solution of n-butyllithium in hexane is then added dropwise, followed by the addition of triisopropyl borate. The reaction mixture is stirred at the same temperature for 30 minutes before being allowed to warm to room temperature. The resulting product is then purified to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-chloro-4-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts, such as palladium acetate or palladium chloride, are commonly used in cross-coupling reactions involving this compound.

    Bases: Bases like potassium carbonate or sodium hydroxide are often used to facilitate the reactions.

    Solvents: Organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used as reaction media.

Major Products Formed

The major products formed from reactions involving this compound include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

(5-Bromo-2-chloro-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromo-2-chloro-4-fluorophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group plays a crucial role in stabilizing the intermediate species and facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-2-chloro-4-fluorophenyl)boronic acid is unique due to the presence of multiple halogen substituents, which enhance its reactivity and versatility in various chemical reactions. The combination of bromine, chlorine, and fluorine atoms provides unique electronic and steric properties that make this compound particularly valuable in synthetic chemistry.

Properties

IUPAC Name

(5-bromo-2-chloro-4-fluorophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrClFO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEINSMGDMMKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)F)Br)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrClFO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.